Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate
Description
Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate (CAS: 146374-56-3) is a heterocyclic compound featuring a quinazoline core substituted with dichloro and cyanoamino groups, linked to an ethyl acetate moiety. Its molecular formula is C₁₃H₁₂Cl₂N₄O₂, with a molecular weight of 327.16 g/mol . The compound is supplied by manufacturers such as HANGZHOU JHECHEM CO LTD for use in pharmaceuticals, biochemical intermediates, and specialized syntheses . Structural characterization of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O2/c1-2-21-11(20)6-19-5-8-10(18-13(19)17-7-16)4-3-9(14)12(8)15/h3-4H,2,5-6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQFDKVKDGLGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454444 | |
| Record name | Ethyl [5,6-dichloro-2-(cyanoamino)quinazolin-3(4H)-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146374-56-3 | |
| Record name | Ethyl [5,6-dichloro-2-(cyanoamino)quinazolin-3(4H)-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Trinka and Reiter’s Two-Step Synthesis
The foundational method for synthesizing ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate was developed by Trinka and Reiter in 1997. This two-step protocol involves:
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Formation of the Quinazolinone Core : Reacting 5,6-dichloroanthranilic acid with acetic anhydride to form 5,6-dichloro-2-methyl-4H-benzooxazin-4-one.
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Cyanoamination and Alkylation : Treating the intermediate with cyanamide and ethyl chloroacetate under basic conditions to introduce the cyanoamino and acetate groups.
The reaction proceeds in dimethylformamide (DMF) at 80–100°C for 6–8 hours, yielding 62–95% of the target compound depending on purification techniques.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 5,6-Dichloroanthranilic acid |
| Reagents | Acetic anhydride, cyanamide, ethyl chloroacetate |
| Solvent | DMF |
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Yield | 62% (crude), 95% (purified) |
This method’s scalability is limited by prolonged reaction times and the need for anhydrous conditions.
Microwave-Assisted Synthesis
Adaptation of Kotgire et al.’s Microwave Protocol
Kotgire et al. demonstrated a microwave-assisted route for analogous quinazolinones. While their work focused on 2-methyl derivatives, the protocol is adaptable to the target compound:
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Microwave Cyclization : Irradiating 5,6-dichloroanthranilic acid with acetic anhydride at 210 W for 10 minutes to form 5,6-dichloro-2-methyl-4H-benzooxazin-4-one.
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In Situ Cyanoamination : Adding ammonium acetate and cyanamide directly to the reaction mixture.
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Alkylation : Reacting the intermediate with ethyl chloroacetate using sodium hydride (NaH) in DMF at 0°C to room temperature.
This method reduces reaction times from hours to minutes and improves yields to ~75% by minimizing side reactions.
Key Data:
| Parameter | Value |
|---|---|
| Microwave Power | 210 W |
| Cyclization Time | 10 minutes |
| Alkylation Conditions | NaH, DMF, 0°C → room temperature |
| Yield | 75% |
Patent-Based Cyclization Routes
EP0514917B1: Acid-Catalyzed Cyclization
A patent by EP0514917B1 describes a cyclization method using acetic acid or hydrochloric acid:
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Intermediate Preparation : Ethyl (2-cyanoimino-5,6-dichloro-1,2,3,4-tetrahydroquinazolin-3-yl)-acetate is synthesized via reductive amination of 2,3-dichloro-6-nitrobenzonitrile followed by alkylation with ethyl chloroacetate.
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Cyclization : Heating the intermediate in acetic acid at 100°C for 30 minutes induces intramolecular cyclization to yield the target compound.
This method achieves >90% purity and avoids toxic cyanogen halides, making it industrially viable.
Key Data:
| Parameter | Value |
|---|---|
| Cyclization Agent | Acetic acid |
| Temperature | 100°C |
| Reaction Time | 30 minutes |
| Purity | >90% |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the cyanoamino group, leading to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
Biological Activities
1. Anticancer Potential
Research indicates that quinazoline derivatives exhibit anticancer properties. Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate has shown promise in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of key signaling pathways such as the PI3K/Akt pathway .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against a range of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .
3. Enzyme Inhibition
this compound acts as an inhibitor for specific enzymes involved in metabolic pathways related to disease processes. This characteristic makes it a candidate for drug development targeting metabolic disorders .
Medicinal Chemistry Applications
In medicinal chemistry, the compound's structural features allow it to be modified to enhance its pharmacological properties. Researchers are exploring its derivatives to optimize efficacy and reduce toxicity. The presence of the cyanoamino group is particularly relevant for creating analogs with improved biological activity .
Agrochemical Applications
The compound's biological activity extends to agricultural applications, where it could serve as a lead compound for developing new pesticides or herbicides. Its ability to inhibit specific biological processes in pests can be harnessed to create effective crop protection agents .
Material Sciences
In material sciences, this compound can be investigated for its potential use in synthesizing polymers or other materials with unique properties due to its chemical structure. Research into its physical properties may reveal applications in coatings or advanced materials .
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Research : A study published in Advanced Synthesis & Catalysis detailed the synthesis of various quinazoline derivatives and their anticancer activities, showcasing the potential of this compound as a scaffold for further drug development .
- Antimicrobial Efficacy : Research conducted by Trinka et al. demonstrated that modifications of quinazoline derivatives led to enhanced antimicrobial activities against resistant strains of bacteria .
- Agrochemical Development : Investigations into the herbicidal properties of related quinazoline compounds suggest that this compound could be optimized for agricultural use through targeted modifications .
Mechanism of Action
The mechanism of action of Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations :
Target Compound:
Limited synthesis details are available, but analogous quinazoline derivatives are typically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or via halogenation/amination of preformed quinazolines .
Comparable Compounds:
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate: Synthesized by refluxing pyran precursors with malononitrile or ethyl cyanoacetate in 1,4-dioxane .
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate : Produced via oxidation of a thioether precursor using 3-chloroperoxybenzoic acid .
Thiazole derivative () : Prepared by coupling thiazole-2-yl chrysanthemumamide intermediates with 4-chlorophenyl groups under reflux .
Contrasts :
- The target compound’s synthesis likely requires halogenation steps (for dichloro groups) and cyanoamination, whereas analogues like the benzofuran derivative emphasize sulfinyl group oxidation .
Crystallographic and Stability Features
- Target Compound: No crystallographic data is provided, but SHELX software (e.g., SHELXL, SHELXT) is commonly used for such analyses .
- Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate : Exhibits π-π stacking (3.814 Å spacing) and C-H∙∙∙O hydrogen bonds, stabilizing its crystal lattice .
- Thiazole derivative () : Features two independent molecules per asymmetric unit, with extensive C-H∙∙∙O/N interactions .
Notable Differences:
Biological Activity
Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate, with a molecular formula of C13H12Cl2N4O2 and a molecular weight of 327.16 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H12Cl2N4O2 |
| Molecular Weight | 327.16 g/mol |
| Density | 1.464 g/cm³ |
| Boiling Point | 466.78 °C |
| CAS Number | 146374-56-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could act on certain receptors that mediate physiological responses, influencing processes such as inflammation and cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have shown that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Anti-inflammatory Effects
In vitro studies have indicated that this compound can significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential use in managing inflammatory conditions.
Case Studies
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Study on Anticancer Properties :
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Methodology : Cells were treated with varying concentrations of this compound for 24 hours.
- Results : Significant reduction in cell viability was observed at higher concentrations (p < 0.01), indicating potent anticancer activity.
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Investigation of Anti-inflammatory Mechanisms :
- Objective : Assess the impact on inflammatory markers in lung cells.
- Methodology : MH-S cells were exposed to LPS and treated with the compound.
- Results : The treatment resulted in a marked decrease in IL-6 and TNF-α levels compared to control groups (p < 0.05), highlighting its anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, ethyl chloroacetate can react with quinazolinone precursors under anhydrous conditions. Potassium carbonate in dry acetone is often used as a base to facilitate the reaction, followed by refluxing for 10–12 hours . Optimization may include varying solvent polarity (e.g., DMF for higher solubility), temperature gradients, or catalysts (e.g., Pd/C for hydrogenation steps) . Monitor reaction progress via TLC or HPLC-MS to identify intermediates.
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity.
- Spectroscopy : and NMR (DMSO- or CDCl) to confirm substituent positions. For example, the ethyl ester group typically shows a triplet (~1.2 ppm) and quartet (~4.1 ppm) in NMR .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNO).
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystallize the compound from ethanol or DMF/EtOH mixtures. Use SHELXL for refinement, focusing on hydrogen-bonding interactions (e.g., N–H···O or C–H···O) to stabilize the lattice . For twinned crystals, employ SHELXD for structure solution and SHELXL for anisotropic displacement parameter refinement .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s bioactivity or binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or DNA repair enzymes). Parameterize the ligand using Gaussian09 with B3LYP/6-31G(d) for charge optimization.
- QSAR Models : Train models using descriptors like ClogP, polar surface area, and H-bond acceptors/donors. Validate against experimental IC data from cytotoxicity assays .
Q. What strategies are effective for analyzing contradictory spectral or bioassay data?
- Methodological Answer :
- Hypothesis Testing : If NMR signals conflict with expected substituent positions, consider rotational isomers or solvent-induced shifts. Re-run spectra at varying temperatures or in deuterated solvents like DMSO-.
- Bioassay Replication : For inconsistent IC values, standardize cell lines (e.g., HepG2 or MCF-7), control passage numbers, and use internal controls (e.g., doxorubicin) to normalize results .
Q. How can substituent modifications (e.g., replacing Cl with F or altering the cyanoamino group) impact pharmacological properties?
- Methodological Answer :
- Synthetic Chemistry : Replace 5,6-dichloro groups with fluorinated analogs via halogen exchange (e.g., using KF/AlO). Assess steric/electronic effects on reactivity via Hammett plots .
- Biological Evaluation : Compare ADMET profiles (e.g., metabolic stability in liver microsomes) and target selectivity (kinase panel screens) to establish structure-activity relationships (SAR) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
- Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA/IB columns) or enzymatic resolution (e.g., lipases in biphasic systems).
- Process Chemistry : Optimize catalytic asymmetric synthesis with chiral ligands (e.g., BINAP) and monitor enantiomeric excess (ee) via circular dichroism or chiral GC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
